1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea
Description
Properties
IUPAC Name |
1-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3-(2-phenoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c28-23(22-16-19-6-4-5-9-21(19)31-22)27-13-10-18(11-14-27)17-26-24(29)25-12-15-30-20-7-2-1-3-8-20/h1-9,16,18H,10-15,17H2,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRSUUBWZWHRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea typically involves multiple steps:
Formation of Benzofuran-2-carbonyl Chloride: Benzofuran is reacted with thionyl chloride to form benzofuran-2-carbonyl chloride.
Piperidine Derivative Formation: Piperidine is then reacted with benzofuran-2-carbonyl chloride to yield 1-(benzofuran-2-carbonyl)piperidine.
Urea Formation: The piperidine derivative is further reacted with 2-phenoxyethyl isocyanate to form the final product, 1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized under specific conditions to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may interact with aromatic residues in proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The urea linkage can form hydrogen bonds with active site residues, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and synthetic differences between the target compound and analogous urea derivatives:
*Calculated based on analogous structures.
Key Structural and Functional Insights:
Benzofuran vs. Other Aromatic Groups: The benzofuran-2-carbonyl group in the target compound may enhance π-π stacking interactions in biological targets compared to adamantane (ACPU, ) or pyridinyl () substituents.
Piperidine Modifications :
- Substitutions on the piperidine nitrogen (e.g., benzofuran-2-carbonyl vs. benzyl or sulfonyl groups ) influence steric bulk and electronic properties. For example, the benzofuran-2-carbonyl group may confer greater metabolic stability compared to alkylsulfonyl moieties (e.g., compound 12 in ).
Urea Linker Variations: The 2-phenoxyethyl group in the target compound introduces flexibility and moderate hydrophobicity, contrasting with rigid substituents like 2-oxaadamantane () or polar triazinyl groups (). This flexibility may optimize binding to conformationally dynamic targets.
Biological Activity
The compound 1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea is a synthetic organic molecule that has garnered interest for its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 364.44 g/mol |
| CAS Number | 1235372-67-4 |
The compound's biological activity is primarily attributed to its ability to inhibit specific kinases , which are crucial for cell signaling pathways involved in growth and survival. Notably, it has shown inhibitory effects on Flt-3 and FLT1 kinases, which are implicated in various cancers, including acute myeloid leukemia (AML) .
Kinase Inhibition
- Flt-3 Inhibition : The inhibition of Flt-3 is significant as it is often mutated in AML, leading to uncontrolled proliferation of leukemic cells. Preclinical studies indicate that this compound may reduce cell viability in Flt-3-positive malignancies.
Anti-inflammatory Properties
Research suggests that the compound exhibits anti-inflammatory effects by suppressing the production of inflammatory mediators such as prostaglandins and cytokines. This mechanism could be beneficial in treating conditions like arthritis and inflammatory bowel disease .
In Vitro Studies
In vitro assays have demonstrated that the compound effectively inhibits cell proliferation in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 0.126 | Potent inhibition observed |
| HL-60 (Leukemia) | 0.150 | Effective against Flt-3 mutated cells |
In Vivo Studies
In vivo studies using mouse models have shown promising results:
- Acute Myeloid Leukemia Model : Mice treated with the compound exhibited reduced tumor burden compared to control groups, indicating effective targeting of Flt-3 signaling pathways.
Case Studies
-
Case Study on AML Treatment :
- A study involving mice with Flt-3 mutated AML demonstrated that administration of the compound led to a significant decrease in leukemic cell proliferation and an increase in overall survival rates compared to untreated controls.
-
Anti-inflammatory Effects :
- In a model of induced arthritis, treatment with the compound resulted in decreased levels of inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential utility in managing inflammatory diseases.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm proton environments (e.g., urea NH peaks at ~6–8 ppm) and benzofuran/piperidine ring systems .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water mobile phases to assess purity (>95% by peak area) .
- Elemental Analysis : Verify C, H, N percentages against theoretical values (e.g., molecular formula C₂₃H₂₅N₃O₄) .
What computational tools are suitable for predicting the reactivity and stability of this urea derivative?
Q. Advanced Research Focus
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways, such as urea bond formation or benzofuran-piperidine conjugation. Software like Gaussian or ORCA can predict transition states and activation energies .
- Molecular Dynamics (MD) Simulations : Study solvation effects (e.g., in DMSO or aqueous buffers) to assess stability under biological conditions .
- ADMET Prediction : Tools like SwissADME can estimate pharmacokinetic properties (e.g., LogP ~2.0, hydrogen bond acceptors = 4) for early-stage drug development .
How can researchers resolve contradictions in reported biological activity data for this compound?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., benzofuran vs. biphenyl substituents) to identify critical pharmacophores. For example, replacing the phenoxyethyl group with fluorophenyl may alter target affinity .
- Assay Standardization : Ensure consistent experimental conditions (e.g., cell lines, incubation time) across studies. Discrepancies in IC₅₀ values may arise from variations in ATP concentrations or solvent controls .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies to identify outliers or confounding variables .
What experimental design strategies are effective for optimizing the compound’s solubility and formulation?
Q. Advanced Research Focus
- Factorial Design : Test factors like pH (4–8), co-solvents (PEG-400, cyclodextrins), and surfactant concentration (e.g., Tween-80) to maximize aqueous solubility. Response surface methodology (RSM) can model interactions .
- Membrane Permeability Studies : Use Caco-2 cell monolayers or PAMPA assays to evaluate absorption. The compound’s XLogP3 (~2.0) suggests moderate lipophilicity, which may require salt formation (e.g., hydrochloride) for improved bioavailability .
How can researchers validate the compound’s mechanism of action in target proteins?
Q. Advanced Research Focus
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) between the compound and purified target proteins (e.g., kinases or GPCRs) .
- X-ray Crystallography : Co-crystallize the compound with its target to identify critical interactions (e.g., hydrogen bonds with urea NH groups) .
- Knockdown/Overexpression Models : Use CRISPR-Cas9 or siRNA to confirm target dependency in cellular assays .
What are the best practices for handling and storing this compound to ensure stability?
Q. Basic Research Focus
- Storage Conditions : Store at –20°C under inert gas (argon) to prevent urea hydrolysis or benzofuran oxidation. Lyophilized samples are stable for >6 months .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., free benzofuran acid) indicate susceptibility to moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
